![molecular formula C7H5BrFNO3 B1289492 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene CAS No. 661463-13-4](/img/structure/B1289492.png)
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Overview
Description
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO3 . It has a molecular weight of 250.02 g/mol . The IUPAC name for this compound is 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene .
Molecular Structure Analysis
The molecular structure of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups . The InChI code for this compound is 1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 .Physical And Chemical Properties Analysis
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene has a molecular weight of 250.02 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its relative hydrophobicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The topological polar surface area is 55 Ų .Scientific Research Applications
Organic Synthesis
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: is a versatile reagent in organic synthesis. It can be used to introduce bromo, fluoro, methoxy, and nitro groups into various organic molecules, which are valuable functional groups in medicinal chemistry and material science. For example, it can participate in Palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction, to create complex biaryls that are common structures in pharmaceuticals.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It’s known that nitrobenzene derivatives can undergo electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that bromo-nitrobenzene derivatives can undergo palladium-mediated ullmann cross-coupling reactions .
Pharmacokinetics
It’s known that the compound is a white to yellow to brown powder or crystals . It’s recommended to store the compound at room temperature, away from moisture .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. For instance, the compound’s stability can be affected by temperature and moisture . .
properties
IUPAC Name |
1-bromo-5-fluoro-4-methoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSKDKZDQARXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591857 | |
Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |
CAS RN |
661463-13-4 | |
Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=661463-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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